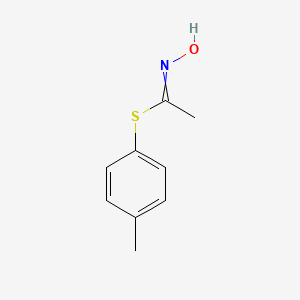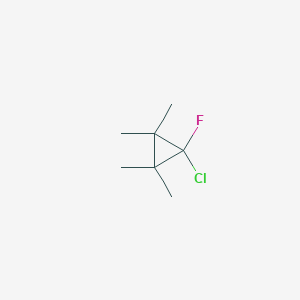
1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane is an organofluorine compound characterized by a cyclopropane ring substituted with chlorine and fluorine atoms, along with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 1,1,2,2-tetramethylcyclopropane with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high efficiency and selectivity in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced halogen content.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino-substituted cyclopropane derivatives.
Oxidation Reactions: Formation of cyclopropane carboxylic acids or ketones.
Reduction Reactions: Formation of partially or fully dehalogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane involves its interaction with molecular targets through its halogen and methyl groups. The compound can form covalent bonds or engage in non-covalent interactions with target molecules, influencing their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparación Con Compuestos Similares
- 1-Chloro-1-fluoro-2,2,3-trimethylcyclopropane
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Chloro-3-fluoro-2-methoxybenzene
Comparison: 1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane is unique due to its specific substitution pattern on the cyclopropane ring. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in synthesis and research. The presence of both chlorine and fluorine atoms, along with multiple methyl groups, provides a unique combination of electronic and steric effects that influence its chemical behavior.
Propiedades
Número CAS |
1727-63-5 |
|---|---|
Fórmula molecular |
C7H12ClF |
Peso molecular |
150.62 g/mol |
Nombre IUPAC |
1-chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H12ClF/c1-5(2)6(3,4)7(5,8)9/h1-4H3 |
Clave InChI |
KBLZEAHRFJFCTC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(F)Cl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


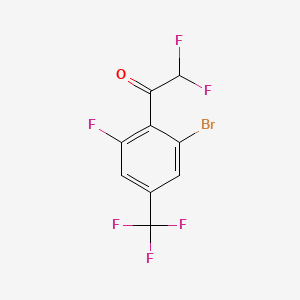

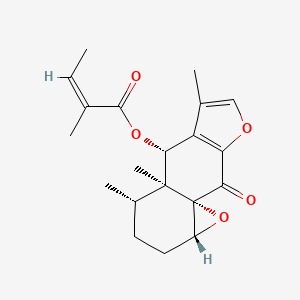
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
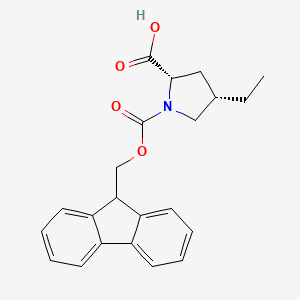

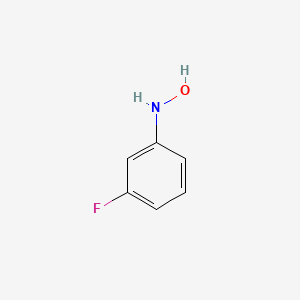
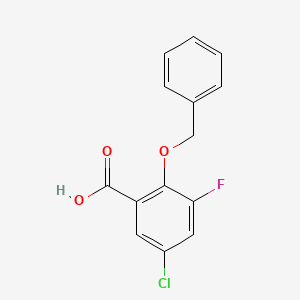
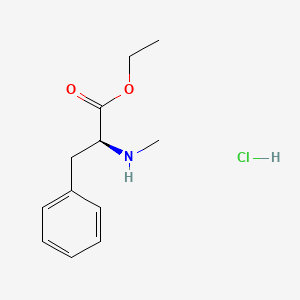
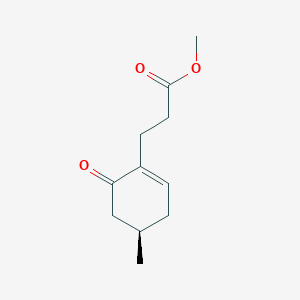
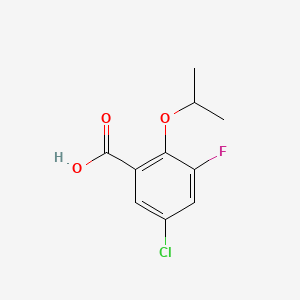
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
